N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring substituted with a chlorine atom and an ethyl group, linked to a benzenesulfonamide moiety through a methyl bridge. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
Chlorination and Alkylation: The pyrazole ring is then chlorinated and alkylated to introduce the chlorine atom and ethyl group at the desired positions.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrazole derivative .
Scientific Research Applications
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[(4-chloro-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide: Lacks the ethyl group on the pyrazole ring.
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide: Lacks the N-methyl group on the sulfonamide moiety.
Uniqueness
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the ethyl group and the N-methyl group can enhance its binding affinity and selectivity for certain molecular targets .
Properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-3-17-13(12(14)9-15-17)10-16(2)20(18,19)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIXRMGTFDGDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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